Ridogrel

Übersicht

Beschreibung

Ridogrel ist eine synthetische Verbindung, die für ihre zweifache Wirkung als Thromboxan-A2-Synthase-Inhibitor und Thromboxan-A2/Prostaglandin-Endoperoxid-Rezeptor-Antagonist bekannt ist. Es wird hauptsächlich als Thrombozytenaggregationshemmer mit entzündungshemmenden Eigenschaften eingesetzt. This compound wurde für sein Potenzial zur Prävention von systemischen Thromboembolien und als zusätzliches Mittel in der Thrombolysetherapie bei akutem Myokardinfarkt untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen in der Regel:

Bildung der Kernstruktur: Die Synthese beginnt mit der Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionsgruppenmodifikationen: Nachfolgende Schritte umfassen die Einführung von funktionellen Gruppen, die für seine biologische Aktivität notwendig sind. Dazu gehört die Addition von Trifluormethylgruppen und anderen Substituenten.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur Reaktionsüberwachung und -steuerung. Zu den wichtigsten Überlegungen gehören die Auswahl von Lösungsmitteln, Reaktionstemperaturen und Katalysatoren, um eine effiziente und kostengünstige Produktion zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Ridogrel has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study thromboxane synthesis and inhibition.

Biology: Investigated for its effects on platelet aggregation and inflammation.

Medicine: Explored as an adjunctive therapy in thrombolytic treatment for myocardial infarction.

Industry: Potential applications in the development of new antiplatelet drugs and anti-inflammatory agents.

Wirkmechanismus

Target of Action

Ridogrel primarily targets thromboxane A2 synthase and thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthase is an enzyme that produces thromboxane in platelets, and thromboxane is a vasoconstrictor that facilitates the clumping of platelets .

Mode of Action

This compound acts by inhibiting thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptors . This dual action reduces the synthesis of thromboxane and prevents the activation of its receptors .

Biochemical Pathways

This compound’s action affects the thromboxane A2 pathway. By inhibiting thromboxane A2 synthase, it reduces the production of thromboxane, a potent vasoconstrictor . By blocking the thromboxane A2/prostaglandin endoperoxide receptors, it prevents the activation of these receptors by thromboxane .

Pharmacokinetics

It has been used in clinical settings as an adjunctive therapy to induce thrombolysis in patients suffering acute myocardial infarction .

Result of Action

The inhibition of thromboxane synthesis and blocking of its receptors by this compound leads to a reduction in the formation and size of blood clots . This can prevent ischemic cardiac events such as heart attacks . It has also been shown to accelerate the speed of recanalization and to delay or prevent reocclusion during systemic thrombolysis with tissue plasminogen activator (streptokinase) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that the effectiveness of any medication can be influenced by a variety of factors including the patient’s overall health, presence of other medications, and individual genetic variations.

Biochemische Analyse

Biochemical Properties

Ridogrel interacts with thromboxane A2 synthase, an enzyme involved in the synthesis of thromboxane . It inhibits this enzyme, thereby reducing the production of thromboxane . Additionally, this compound also blocks the thromboxane A2/prostaglandin endoperoxide receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the formation and size of blood clots, which can cause ischemic cardiac events . It has been shown to accelerate the speed of recanalization and to delay or prevent reocclusion during systemic thrombolysis with tissue plasminogen activator (streptokinase) .

Molecular Mechanism

This compound exerts its effects at the molecular level through two main mechanisms. Firstly, it inhibits thromboxane A2 synthase, thereby directly reducing the synthesis of thromboxane . Secondly, it blocks the thromboxane A2/prostaglandin endoperoxide receptors, preventing the downstream consequences of thromboxane A2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of thromboxane A2. It inhibits the enzyme thromboxane A2 synthase, which is responsible for the synthesis of thromboxane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ridogrel involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the Core Structure: The synthesis begins with the formation of the core structure through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for its biological activity. This includes the addition of trifluoromethyl groups and other substituents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, reaction temperatures, and catalysts to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ridogrel unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb von this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenen, können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung der Thromboxansynthese und -hemmung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Thrombozytenaggregation und Entzündung.

Medizin: Als Zusatztherapie bei der thrombolytischen Behandlung von Myokardinfarkt untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Thrombozytenaggregationshemmer und entzündungshemmender Mittel.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Thromboxan-A2-Synthase hemmt und Thromboxan-A2/Prostaglandin-Endoperoxid-Rezeptoren blockiert. Diese zweifache Wirkung verhindert die Bildung von Thromboxan-A2, einem starken Vasokonstriktor und Promotor der Thrombozytenaggregation. Durch die Blockierung dieser Pfade reduziert this compound das Risiko einer Thrombusbildung und damit verbundener kardiovaskulärer Ereignisse .

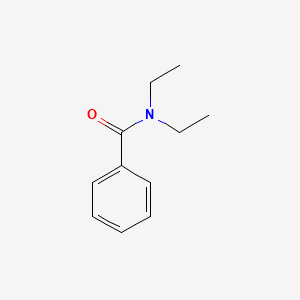

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aspirin: Hemmt die Cyclooxygenase, wodurch die Thromboxan-A2-Produktion reduziert wird.

Clopidogrel: Hemmt den P2Y12-Rezeptor auf Thrombozyten und verhindert so die Aggregation.

Ticlopidin: Ähnlich wie Clopidogrel hemmt es die Thrombozytenaggregation durch P2Y12-Rezeptor-Antagonismus.

Einzigartigkeit von Ridogrel

Die Einzigartigkeit von this compound liegt in seinem zweifachen Wirkmechanismus, der die Hemmung der Thromboxan-A2-Synthase mit dem Rezeptor-Antagonismus kombiniert. Diese zweifache Wirkung bietet einen umfassenderen Ansatz zur Verhinderung der Thrombozytenaggregation und Thrombusbildung im Vergleich zu Einzelziel-Agens wie Aspirin .

Eigenschaften

Key on ui mechanism of action |

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced. |

|---|---|

CAS-Nummer |

110140-89-1 |

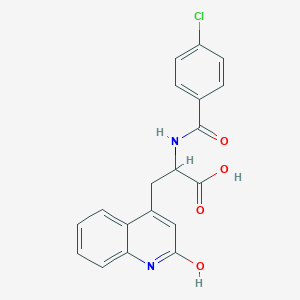

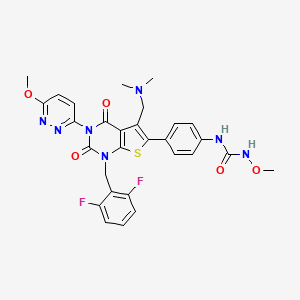

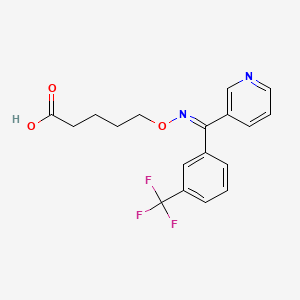

Molekularformel |

C18H17F3N2O3 |

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

5-[(Z)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17- |

InChI-Schlüssel |

GLLPUTYLZIKEGF-QJOMJCCJSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 |

Isomerische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/OCCCCC(=O)O)/C2=CN=CC=C2 |

Kanonische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 |

Aussehen |

Solid powder |

Key on ui other cas no. |

110140-89-1 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

8.39e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-((((3-pyridinyl)(3-(trifluoromethyl)phenyl)methylene)amino)oxy)pentanoic acid R 68,070 R 68070 R 70416 R-68070 R-70416 ridogrel |

Herkunft des Produkts |

United States |

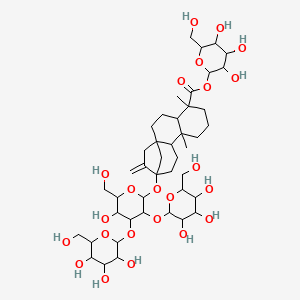

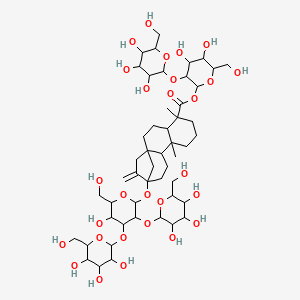

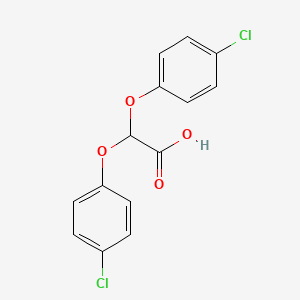

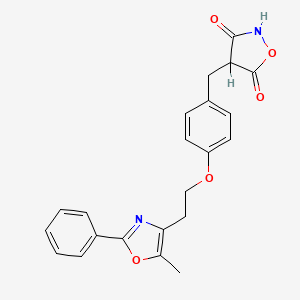

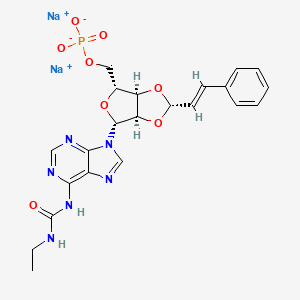

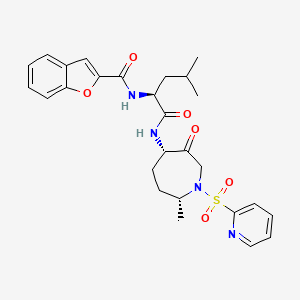

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

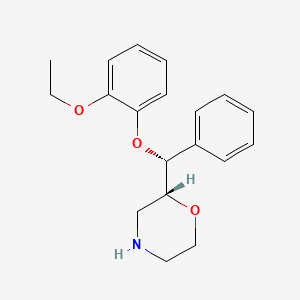

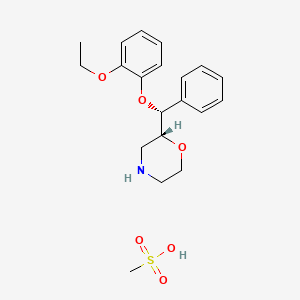

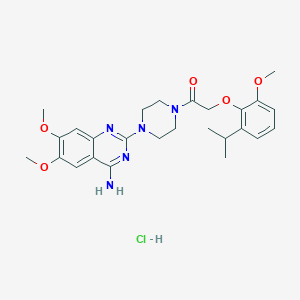

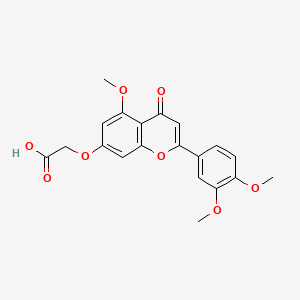

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.